1,3-Di-p-tolylthiourea
Overview
Description
1,3-Di-p-tolylthiourea is an organosulfur compound with the molecular formula C15H16N2S . It is also known by other names such as 4,4’-Dimethylthiocarbanilide and 1,3-bis(4-methylphenyl)thiourea . It has been shown to have anticancer activity and has been used as a corrosion inhibitor and a reactive site for the synthesis of fatty acid esters and metal surface modifications .
Synthesis Analysis
Symmetric thiourea derivatives, such as this compound, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Molecular Structure Analysis
The molecular weight of this compound is 256.4 g/mol . The IUPAC name is 1,3-bis(4-methylphenyl)thiourea . The InChI string is InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 256.4 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 2.9 .
Scientific Research Applications
Synthesis and Characterization in Organometallic Chemistry : 1,3-Di-p-tolylthiourea has been used in the synthesis of tungsten carbonyl derivatives. These compounds have been studied for their microanalytical data, conductivity, and IR measurements, providing insights into the C-O stretching force constants and CO-CO stretch-stretch interaction constants (Srivastava, Shrimal, & Nath, 2004).
Investigation of Molecular Structure and Properties : Studies have been conducted on the crystal structure and spectroscopic properties of thiourea derivatives, including this compound, to understand their molecular structure and behavior (Valdés-Martínez et al., 1999).
Catalytic Applications : It has been used as a catalyst in ultrasound-assisted tandem reactions of alkynes with trihaloisocyanuric acids in water, demonstrating its potential in green chemistry applications (Zhang et al., 2017).
Corrosion Inhibition : this compound has been investigated for its inhibition and polarization properties in relation to the corrosion of aluminium in nitric acid. This research is significant for understanding the efficiency of various inhibitors at different temperatures (Singh, Singh, Chaudhary, & Agarwal, 1981).
Biological Activity : The compound has been included in studies exploring the anticancer activity and molecular docking of thiourea derivatives, providing insights into their potential medical applications (Kirishnamaline et al., 2021).
Corrosion Studies : Its behavior as a corrosion inhibitor for mild steel in HCl solution has been examined, highlighting its potential in industrial applications (Torres et al., 2014).
Safety and Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . If it comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water .
Mechanism of Action
Biochemical Pathways
Thiourea derivatives can influence a variety of biochemical processes, but the specific pathways and downstream effects of 1,3-Di-p-tolylthiourea require further investigation .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 inhibitor . These properties could impact the bioavailability of the compound, but more research is needed to confirm these predictions and understand their implications.
Biochemical Analysis
Biochemical Properties
1,3-Di-p-tolylthiourea is known to react with the thiol group on the sulfhydryl groups of cysteine residues in proteins . The nitrogen atom acts as the nucleophile, attacking the sulfur atom in an electrophilic substitution reaction . This reaction produces a new compound called 1,3-di(p-tolyl)thiourea sulfoxide (1,3DTTOS), which has an absorption maximum of 520 nm .
Molecular Mechanism
The molecular mechanism of this compound involves a nucleophilic substitution reaction with the thiol group on the sulfhydryl groups of cysteine residues in proteins . The nitrogen atom acts as the nucleophile, attacking the sulfur atom in an electrophilic substitution reaction . This reaction produces a new compound called 1,3-di(p-tolyl)thiourea sulfoxide (1,3DTTOS), which has an absorption maximum of 520 nm .
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNVBRUIKLYGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211142 | |
Record name | Carbanilide, 4,4'-dimethylthio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-01-2 | |
Record name | N,N′-Bis(4-methylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(p-tolyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Di-p-tolylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbanilide, 4,4'-dimethylthio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-(di-p-tolyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-BIS(P-TOLYL)THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPP4Q8300Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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